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Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) has become a cornerstone in the field of
drug delivery, prized for its unique physicochemical properties that impart stability and
versatility to nanoparticle formulations.[1] A zwitterionic, saturated phospholipid with an 18-
carbon acyl chain, DSPC is a key structural component in numerous clinically approved
therapeutics, from liposomal chemotherapy to the revolutionary mRNA vaccines.[2][3] Its
defining characteristic is a high phase transition temperature (Tc) of approximately 55°C, which
ensures that at physiological temperature (37°C), membranes incorporating DSPC exist in a
rigid, well-ordered gel state.[4] This rigidity minimizes drug leakage, enhances stability in
circulation, and allows for the precise engineering of drug carriers.[5] This guide traces the
historical development of DSPC's role in drug delivery, detailing its application from early
liposomes to the sophisticated lipid nanoparticles of today.

Historical Development of DSPC Applications

The journey of DSPC in drug delivery can be segmented into several key phases, each marked
by significant advancements in formulation technology.

Early Liposome Formulations and the Quest for Stability
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The initial exploration of liposomes as drug carriers in the 1970s and 1980s was hampered by
issues of instability and rapid clearance from the bloodstream. Early formulations often used
phospholipids with low Tc, resulting in fluid, leaky membranes at physiological temperatures.
The introduction of saturated phospholipids with long acyl chains, such as DSPC, was a critical
step forward. Researchers found that incorporating DSPC into the lipid bilayer resulted in more
rigid and stable vesicles with reduced permeability, leading to better drug retention.[5][6] This
intrinsic stability made DSPC a preferred component for conventional liposome preparations
aimed at improving the therapeutic index of encapsulated drugs.[3]

The "Stealth" Revolution: PEGylation and Prolonged
Circulation

A major breakthrough occurred in the early 1990s with the development of "stealth” liposomes.
By grafting polyethylene glycol (PEG) to the liposome surface, typically via a DSPE-PEG
conjugate, nanoparticles could evade recognition by the mononuclear phagocyte system.[7]
This PEGylation dramatically prolonged circulation half-life, allowing the liposomes to
accumulate in tissues with compromised vasculature, such as tumors, through the Enhanced
Permeability and Retention (EPR) effect.

DSPC, in combination with cholesterol, formed the stable structural backbone of these long-
circulating liposomes.[8] The most iconic example of this technology is Doxil® (Caelyx®), a
PEGylated liposomal formulation of doxorubicin approved in 1995. The Doxil formulation
typically consists of hydrogenated soy phosphatidylcholine (HSPC), which is chemically similar
to DSPC, cholesterol, and DSPE-PEG2000.[8] The rigidity conferred by the saturated
phospholipid component is crucial for retaining the encapsulated doxorubicin during its
extended circulation time.[5]

Thermosensitive Liposomes: Triggered Release

Capitalizing on its high phase transition temperature, researchers began to engineer DSPC into
thermosensitive liposomes (TSLs) designed for triggered drug release.[9] The first TSLs,
developed in the late 1970s, were often composed of 1,2-dipalmitoyl-sn-glycero-3-
phosphocholine (DPPC; Tc = 41°C).[10][11] However, to fine-tune the release properties and
enhance stability, DSPC was often included in the formulation.[9][10] By combining DPPC and
DSPC, formulators could create liposomes that remain stable at body temperature but rapidly
release their payload when subjected to mild local hyperthermia (40-44°C).[10][11] The
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inclusion of DSPC broadens and shifts the phase transition, creating defects or grain
boundaries in the lipid bilayer at the target temperature, which facilitates rapid drug release.[9]
[12] This approach enables site-specific drug delivery, concentrating the therapeutic effect at
the heated target tissue while minimizing systemic toxicity.

The Modern Era: Lipid Nanoparticles for Nucleic Acid
Delivery

The most recent and impactful application of DSPC is its role as a "helper lipid" in lipid
nanoparticles (LNPs) for the delivery of nucleic acids.[2][13] This technology has been central
to the success of the first approved siRNA drug, Onpattro® (patisiran), and the Pfizer-BioNTech
and Moderna mRNA vaccines against COVID-19.[2][14]

In these four-component LNP systems, DSPC acts as a structural lipid, providing integrity and
stability to the particle.[13][15] LNPs typically consist of an ionizable cationic lipid (for nucleic
acid complexation and endosomal escape), cholesterol (to stabilize the particle), a PEG-lipid
(for steric stability and to control particle size), and a helper phospholipid like DSPC.[2][13] The
saturated tails of DSPC contribute to a tightly packed lipid structure, which is crucial for
encapsulating and protecting the fragile nucleic acid cargo.[2] Studies have shown that DSPC-
containing LNPs exhibit excellent stability profiles, making them suitable for clinical use.[16]

Data Presentation: Physicochemical Characteristics

Quantitative data for representative DSPC-based formulations are summarized below. These
values highlight the impact of composition on the physical properties and performance of the
delivery systems.

Table 1: Physicochemical Properties of Representative DSPC-Based Formulations
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Note: Values are approximate and can vary significantly based on the specific preparation
methods and analytical techniques used.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4644481/
https://www.scienceopen.com/document_file/d73f6c25-5143-428b-b1e2-6d4bdaca38cb/PubMedCentral/d73f6c25-5143-428b-b1e2-6d4bdaca38cb.pdf
https://files01.core.ac.uk/download/pdf/154416559.pdf
https://scispace.com/pdf/influence-of-cholesterol-on-liposome-stability-and-on-in-1zp7wbc03s.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Incorporating_Therapeutic_Agents_into_DSPC_Nanoparticles.pdf
https://www.researchgate.net/figure/The-in-vitro-drug-release-profiles-of-the-DMPC-DPPC-and-DSPC-liposomes-in-PBS-pH-72_fig4_276209412
https://us.huatengsci.com/news/show/1670.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Incorporating_Therapeutic_Agents_into_DSPC_Nanoparticles.pdf
https://us.huatengsci.com/news/show/1670.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Incorporating_Therapeutic_Agents_into_DSPC_Nanoparticles.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed methodologies are essential for the reproducible formulation and characterization of
DSPC-containing nanoparticles.

Protocol 1: Liposome Preparation via Thin-Film
Hydration-Extrusion

This is a widely used method for preparing unilamellar liposomes of a defined size.[5]

e Lipid Film Formation: Dissolve DSPC and other lipid components (e.g., cholesterol, DSPE-
PEG) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[19]

o Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under
reduced pressure at a temperature above DSPC's Tc (e.g., 60-65°C) to form a thin, uniform
lipid film on the flask's inner wall.[19]

e Vacuum Drying: Place the flask under high vacuum for a minimum of 2 hours to ensure
complete removal of residual organic solvent.

e Hydration: Add an aqueous buffer (which can contain a hydrophilic drug for passive
encapsulation) pre-heated to >60°C to the lipid film. Agitate the flask by vortexing or gentle
rotation to hydrate the film. This process forms a milky suspension of multilamellar vesicles
(MLVs).[19]

e Size Reduction (Extrusion): Assemble a liposome extruder with polycarbonate membranes of
a defined pore size (e.g., 100 nm). Equilibrate the extruder to a temperature above the Tc
(e.g., 60-65°C). Force the MLV suspension through the membranes for an odd number of
passes (e.g., 11-21 times) to produce a translucent suspension of unilamellar vesicles
(ULVs) with a uniform size.

» Drug Loading (Active): For drugs like doxorubicin, an active loading method using a pH or
ion gradient is employed. The liposomes are first formed in an acidic buffer (e.g., citrate
buffer, pH 4). The external buffer is then exchanged for a buffer with a higher pH (e.g., PBS,
pH 7.4) via dialysis or size-exclusion chromatography. The drug is then added to the
liposome suspension and incubated at a high temperature (e.g., 60°C), which drives the drug
into the aqueous core.[8]
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 Purification: Remove unencapsulated drug from the final liposome suspension using size-
exclusion chromatography or dialysis.

Protocol 2: LNP Preparation for Nucleic Acids via
Microfluidic Mixing

This method allows for the rapid and reproducible production of LNPs with controlled size.[5]
[19]

¢ Solution Preparation:

o Lipid Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at
the desired molar ratio (e.g., 50:10:38.5:1.5).[19]

o Agueous Phase: Dissolve the nucleic acid cargo (mMRNA or siRNA) in an acidic aqueous
buffer (e.g., 25 mM acetate buffer, pH 4).[19]

» Microfluidic Mixing: Load the lipid-ethanol solution and the agueous nucleic acid solution into
separate syringes and place them on a syringe pump connected to a microfluidic mixing
device (e.g., a staggered herringbone micromixer).

¢ Nanoparticle Formation: Pump the two solutions through the microfluidic chip at a defined
total flow rate and flow rate ratio. The rapid mixing of the ethanol and aqueous phases
reduces the solvent polarity, causing the lipids to precipitate and self-assemble around the
nucleic acid, forming LNPs.[21]

 Dialysis/Purification: Dialyze the resulting LNP suspension against a neutral buffer (e.g.,
PBS, pH 7.4) to remove the ethanol and acidic buffer, resulting in a stable LNP formulation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to DSPC in drug delivery.
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Caption: Logical relationship of DSPC's properties to its function.
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Caption: Experimental workflow for thin-film hydration method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. polysciences.com [polysciences.com]

2. us.huatengsci.com [us.huatengsci.com]

3. 1,2-Distearoyl-sn-glycero-3-phosphocholine | 816-94-4 [chemicalbook.com]

4. crodapharma.com [crodapharma.com]

5. benchchem.com [benchchem.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15578653?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578653?utm_src=pdf-custom-synthesis
https://polysciences.com/products/distearoylphosphatidylcholine-2
https://us.huatengsci.com/news/show/1670.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2724667.htm
https://www.crodapharma.com/en-gb/drug-delivery-solutions/explore-by-platform/nucleic-acid-delivery/phospholipids/dspc
https://www.benchchem.com/pdf/The_Role_of_DSPC_in_Nanomedicine_A_Comparative_Analysis_of_Performance_and_Applications.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. Targeted drug delivery utilizing protein-like molecular architecture - PMC
[pmc.ncbi.nlm.nih.gov]

7. Improved anti-breast cancer activity by doxorubicin-loaded super stealth liposomes -
Biomaterials Science (RSC Publishing) [pubs.rsc.org]

8. 2.3. Preparation of Liposomes [bio-protocol.org]

9. Thermosensitive liposomes for localized delivery and triggered release of chemotherapy -
PMC [pmc.ncbi.nim.nih.gov]

10. scienceopen.com [scienceopen.com]

11. Current developments in drug delivery with thermosensitive liposomes - PMC
[pmc.ncbi.nlm.nih.gov]

12. filesO1.core.ac.uk [filesOl.core.ac.uk]

13. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC
[pmc.ncbi.nlm.nih.gov]

14. Distearoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
15. researchgate.net [researchgate.net]

16. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA -
PubMed [pubmed.nchbi.nlm.nih.gov]

17. Doxorubicin Encapsulated in Stealth Liposomes Conferred with Light-Triggered Drug
Release - PMC [pmc.ncbi.nim.nih.gov]

18. scispace.com [scispace.com]
19. benchchem.com [benchchem.com]
20. researchgate.net [researchgate.net]

21. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development
by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Evolution of DSPC in Drug Delivery: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578653#historical-development-of-dspc-in-drug-
delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2519954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2519954/
https://pubs.rsc.org/en/content/articlelanding/2024/bm/d4bm00478g
https://pubs.rsc.org/en/content/articlelanding/2024/bm/d4bm00478g
https://bio-protocol.org/exchange/minidetail?id=17490045&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC5127786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5127786/
https://www.scienceopen.com/document_file/d73f6c25-5143-428b-b1e2-6d4bdaca38cb/PubMedCentral/d73f6c25-5143-428b-b1e2-6d4bdaca38cb.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7032122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7032122/
https://files01.core.ac.uk/download/pdf/154416559.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250827/
https://en.wikipedia.org/wiki/Distearoylphosphatidylcholine
https://www.researchgate.net/publication/295241562_The_role_of_helper_lipids_in_lipid_nanoparticles_LNPs_designed_for_oligonucleotide_delivery
https://pubmed.ncbi.nlm.nih.gov/39142355/
https://pubmed.ncbi.nlm.nih.gov/39142355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4644481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4644481/
https://scispace.com/pdf/influence-of-cholesterol-on-liposome-stability-and-on-in-1zp7wbc03s.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Incorporating_Therapeutic_Agents_into_DSPC_Nanoparticles.pdf
https://www.researchgate.net/figure/The-in-vitro-drug-release-profiles-of-the-DMPC-DPPC-and-DSPC-liposomes-in-PBS-pH-72_fig4_276209412
https://pmc.ncbi.nlm.nih.gov/articles/PMC8516330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8516330/
https://www.benchchem.com/product/b15578653#historical-development-of-dspc-in-drug-delivery
https://www.benchchem.com/product/b15578653#historical-development-of-dspc-in-drug-delivery
https://www.benchchem.com/product/b15578653#historical-development-of-dspc-in-drug-delivery
https://www.benchchem.com/product/b15578653#historical-development-of-dspc-in-drug-delivery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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